3-Methylcyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

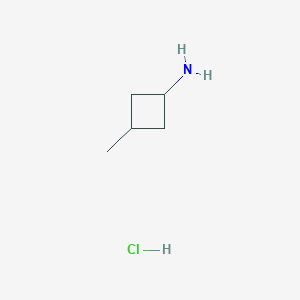

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-5(6)3-4;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDHLHFUJZFKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89381-07-7 | |

| Record name | 3-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride (CAS Number: 89381-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclobutanamine hydrochloride, with the Chemical Abstracts Service (CAS) number 89381-07-7, is a synthetically valuable primary amine containing a strained cyclobutane ring.[1] This unique structural motif has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of a cyclobutane ring can impart favorable physicochemical and pharmacological properties to a molecule, such as conformational rigidity, improved metabolic stability, and the ability to serve as a non-classical bioisostere for other functional groups.[2][3] As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility compared to its free base form, making it more amenable to handling, formulation, and biological screening.[1] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, serving as a technical resource for professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for analogous compounds.

| Property | Value/Information | Source |

| CAS Number | 89381-07-7 | [1][4] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [1] |

| Appearance | White to off-white solid (expected) | Inferred |

| Melting Point | 241-244 °C (for isomeric 1-Methyl-cyclobutylamine hydrochloride) | [5] |

| Solubility | The hydrochloride salt form suggests good solubility in water and polar protic solvents like methanol and ethanol.[1][6] It is expected to have limited solubility in nonpolar organic solvents. | Inferred |

| Stability | The hydrochloride salt is more stable and less prone to degradation than the free base.[1] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. A plausible and common strategy involves the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom, or the reductive amination of a ketone.

Synthetic Pathway Overview

Caption: Plausible synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Methylcyclobutanamine via Hofmann Rearrangement

The Hofmann rearrangement is a reliable method for converting a primary amide to a primary amine with one fewer carbon atom.

-

Step 1: Amide Formation from 3-Methylcyclobutane-1-carboxylic Acid

-

To a solution of 3-methylcyclobutane-1-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Carefully add the crude acid chloride to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

-

Stir the mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Extract the product, 3-methylcyclobutanecarboxamide, with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amide.

-

-

Step 2: Hofmann Rearrangement of 3-Methylcyclobutanecarboxamide

-

Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.1 equivalents) to a cold (0 °C) solution of sodium hydroxide (4 equivalents) in water.

-

Add a solution of 3-methylcyclobutanecarboxamide (1 equivalent) in a minimal amount of a water-miscible solvent (e.g., dioxane or THF) to the cold sodium hypobromite solution.

-

Slowly warm the reaction mixture and then heat to 50-70 °C for 1-2 hours.

-

Monitor the reaction for the cessation of gas evolution (carbon dioxide).

-

Cool the reaction mixture and extract the product, 3-methylcyclobutanamine, with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over anhydrous potassium carbonate and carefully remove the solvent by distillation to obtain the free base.

-

Protocol 2: Synthesis of 3-Methylcyclobutanamine via Curtius Rearrangement

The Curtius rearrangement provides an alternative route from a carboxylic acid to an amine via an acyl azide and an isocyanate intermediate.[2][3][7]

-

Step 1: Acyl Azide Formation from 3-Methylcyclobutane-1-carboxylic Acid

-

Convert 3-methylcyclobutane-1-carboxylic acid to its acid chloride as described in Protocol 1, Step 1.

-

Dissolve the crude acid chloride in a non-protic solvent like acetone or THF.

-

Add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise to the acid chloride solution at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Carefully add cold water to the reaction mixture and extract the acyl azide with a cold organic solvent (e.g., diethyl ether). Caution: Acyl azides can be explosive and should be handled with extreme care.

-

-

Step 2: Curtius Rearrangement and Hydrolysis

-

Gently heat the solution of the acyl azide in an inert, high-boiling solvent (e.g., toluene) to induce the rearrangement to the isocyanate, which is accompanied by the evolution of nitrogen gas.

-

After the rearrangement is complete, add an aqueous acid solution (e.g., dilute HCl) to the reaction mixture and heat to hydrolyze the isocyanate to the primary amine.

-

Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the 3-methylcyclobutanamine with an organic solvent.

-

Dry the organic extracts and remove the solvent to obtain the free base.

-

Protocol 3: Salt Formation

-

Dissolve the crude 3-methylcyclobutanamine free base in a suitable anhydrous solvent such as diethyl ether or methanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M in diethyl ether) to the amine solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl group protons (a doublet), the methine proton adjacent to the methyl group, the methine proton attached to the nitrogen, and the methylene protons of the cyclobutane ring. The protons on the carbon bearing the amino group will be deshielded. The ammonium protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methyl carbon, the two methine carbons, and the methylene carbons of the cyclobutane ring. The carbon atom bonded to the nitrogen will be the most downfield signal among the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 3-Methylcyclobutanamine, the electron ionization (EI) mass spectrum would likely show a molecular ion peak corresponding to the free base (m/z = 85.15).[8] Common fragmentation pathways for cyclic amines include alpha-cleavage and ring opening.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.

-

HPLC: Reversed-phase HPLC is a common method for analyzing amines. Due to the lack of a strong chromophore in 3-Methylcyclobutanamine, UV detection can be challenging. Derivatization with a UV-active or fluorescent tag, such as dansyl chloride or o-phthalaldehyde (OPA), is often employed to enhance detection sensitivity. Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be used for the underivatized compound.

-

GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is another suitable technique. For GC analysis, it is often necessary to derivatize the primary amine to improve its volatility and chromatographic behavior.

Applications in Drug Discovery and Development

The unique conformational constraints and physicochemical properties of the cyclobutane ring make it a valuable scaffold in medicinal chemistry. The incorporation of a 3-methylcyclobutanamine moiety can be a strategic approach to modulate the properties of a drug candidate.

Role as a Bioisostere and Conformational Restrictor

The puckered nature of the cyclobutane ring can lock a molecule into a specific conformation, which can be crucial for binding to a biological target. This conformational restriction can lead to increased potency and selectivity. Furthermore, the cyclobutane ring can act as a bioisostere for other groups, such as gem-dimethyl groups or larger rings, to fine-tune steric interactions and improve metabolic stability.

Improving Pharmacokinetic Properties

The introduction of a small, rigid aliphatic ring like cyclobutane can increase the sp³ character of a molecule. This is often associated with improved solubility, reduced planarity, and better overall pharmacokinetic properties, including oral bioavailability and metabolic stability.

Examples in a Medicinal Chemistry Context

While specific examples of marketed drugs containing the 3-methylcyclobutanamine fragment are not readily identifiable from the search results, the use of substituted cyclobutane derivatives is an active area of research. For instance, a patent has disclosed the use of methylcyclobutane derivatives as Janus kinase (JAK) inhibitors, highlighting the potential of this scaffold in developing treatments for inflammatory diseases and cancer.[9]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[4]

-

Toxicity: Specific toxicological data for this compound is limited. However, as an amine hydrochloride, it may be an irritant to the skin, eyes, and respiratory tract.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its unique cyclobutane scaffold offers opportunities to design molecules with improved conformational control and favorable pharmacokinetic properties. While detailed experimental data for this specific compound is somewhat limited in publicly available literature, established synthetic and analytical methods provide a clear path for its preparation and characterization. As the exploration of novel chemical space continues to be a priority in drug development, the strategic use of constrained motifs like 3-methylcyclobutanamine is likely to expand.

References

Sources

- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]

- 5. 1-Methyl-cyclobutylamine hydrochloride | CAS#:174886-05-6 | Chemsrc [chemsrc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Curtius Rearrangement [organic-chemistry.org]

- 8. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]

3-Methylcyclobutanamine hydrochloride chemical properties

An In-Depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride

Introduction

This compound is a functionalized cycloalkane that serves as a valuable building block for medicinal chemists and drug development professionals.[1] Its defining feature is a strained four-membered cyclobutane ring, which imparts significant conformational rigidity. This property is highly sought after in modern drug design, as it allows for the creation of spatially well-defined molecules, enabling precise exploration of structure-activity relationships (SAR). The presence of a primary amine functional group provides a versatile handle for subsequent chemical modifications, such as alkylation and acylation.[1] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, reactivity, and handling of this compound, offering field-proven insights for its application in research and development.

Core Chemical and Physical Properties

The hydrochloride salt form of 3-methylcyclobutanamine is predominantly used in laboratory settings. The protonation of the basic amine group to form an ammonium salt significantly enhances the compound's stability and increases its solubility in aqueous and protic solvents, which is advantageous for biological screening and reaction setup.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 3-Methylcyclobutylamine HCl | [2] |

| CAS Number | 89381-07-7 (Isomer mixture) | [1][2] |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C. Hygroscopic. | [2][3] |

Stereoisomerism: The Importance of Geometry

The 1,3-disubstituted pattern on the cyclobutane ring gives rise to two distinct geometric isomers: cis and trans. The spatial arrangement of the methyl and amino groups relative to the ring plane is critical, as each isomer will present a unique three-dimensional profile to a biological target, potentially leading to vastly different pharmacological activities.

-

cis-3-Methylcyclobutanamine hydrochloride (CAS: 1093951-55-3): The methyl and amino groups are on the same face of the cyclobutane ring.[4][5]

-

trans-3-Methylcyclobutanamine hydrochloride : The methyl and amino groups are on opposite faces of the ring.

It is imperative for researchers to procure and characterize the specific isomer required for their SAR studies, as an undefined mixture can lead to ambiguous results.

Figure 1: Chemical structures of cis and trans isomers.

Spectroscopic Analysis and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric configuration of this compound. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

Proton NMR provides critical information about the molecular framework. For the ammonium salt in a solvent like D₂O or DMSO-d₆:

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield, whose integration corresponds to three protons. Its chemical shift is concentration-dependent.

-

Cyclobutane Ring Protons (-CH-): A series of complex, overlapping multiplets. The protons attached to the carbons bearing the methyl and amino groups (C1-H and C3-H) will show distinct splitting patterns influenced by their cis/trans relationship to neighboring protons.

-

Methyl Protons (-CH₃): A doublet, resulting from coupling to the adjacent methine proton (C3-H).

¹³C NMR Spectroscopy

Carbon NMR is used to confirm the number of unique carbon environments.

-

cis-isomer: Due to symmetry, it is expected to show 3 or 4 distinct signals (depending on the magnetic equivalence of C2/C4).

-

trans-isomer: Also expected to show 3 or 4 signals. The precise chemical shifts of the ring carbons can help differentiate between isomers, though detailed 2D NMR experiments (like NOESY) may be required for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.

-

N-H Bend: A medium to strong absorption around 1500-1600 cm⁻¹ is characteristic of the ammonium scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base (C₅H₁₁N).

-

Molecular Ion Peak: The expected parent ion [M+H]⁺ would be observed at m/z = 86.10. The free base has a molecular weight of 85.15 g/mol .[6]

-

Fragmentation: Common fragmentation pathways would involve the loss of the methyl group or cleavage of the cyclobutane ring, providing structural confirmation.

Synthesis Methodologies

The synthesis of substituted cyclobutanes often requires specialized methods to overcome the inherent ring strain. While specific industrial routes are proprietary, a common academic approach involves the modification of a pre-formed cyclobutane core.[7] A plausible, generalized strategy starting from 3-methylcyclobutanone is outlined below.

Figure 2: Generalized synthesis workflow via reductive amination.

Protocol 4.1: Reductive Amination of 3-Methylcyclobutanone (Illustrative)

This protocol describes a key transformation in the proposed synthesis. Disclaimer: This is a representative laboratory-scale procedure and must be adapted and optimized with appropriate safety precautions.

-

Oxime Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

-

Stir the mixture at room temperature for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting ketone.

-

Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methylcyclobutanone oxime.

-

Reduction: Dissolve the crude oxime in a suitable solvent such as ethanol. Add a catalytic amount of a reducing agent (e.g., Raney Nickel or Palladium on carbon).

-

Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the catalyst through a pad of Celite and wash with ethanol.

-

Salt Formation: Concentrate the filtrate. Dissolve the resulting crude amine in anhydrous diethyl ether and cool in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

-

Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Chemical Reactivity & Applications in Drug Development

The primary amine of 3-methylcyclobutanamine is a nucleophile, making it a versatile handle for constructing larger, more complex molecules. Its most common reaction in drug development is amide bond formation (acylation).

Figure 3: General N-acylation reaction scheme.

Application Insight: A Conformationally Restricted Scaffold

The strained cyclobutane ring restricts the number of low-energy conformations the molecule can adopt compared to a more flexible acyclic or larger-ring analogue (e.g., a cyclopentyl or cyclohexyl group). By incorporating this scaffold into a drug candidate, chemists can "lock" a key pharmacophore element into a specific orientation. This geometric constraint can lead to enhanced binding affinity and selectivity for the intended biological target, as less conformational entropy is lost upon binding. It is an essential tool for dissecting the bioactive conformation of a lead compound.[8]

Protocol 5.1: Synthesis of N-(3-methylcyclobutyl)benzamide

This protocol exemplifies a standard acylation reaction.[7]

-

Suspend this compound (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 10 minutes.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. It is classified as an irritant.

| Hazard Type | GHS Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2][9] |

| Signal Word | Warning | [2][9] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][9][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][3] |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid formation of dust. Use proper glove removal technique to prevent skin contact.[3] Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is hygroscopic; store under an inert atmosphere to prevent moisture absorption.[2][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

Sources

- 1. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]

- 2. 3-Methylcyclobutanamine hydrochloride | 89381-07-7 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cis-3-Methylcyclobutanamine hydrochloride | 1093951-55-3 [amp.chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 3-Methylcyclobutan-1-amine | C5H11N | CID 23547760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. chemshuttle.com [chemshuttle.com]

- 9. 1-Methyl-cyclobutylamine hydrochloride | 174886-05-6 [sigmaaldrich.com]

- 10. Methyl (1s,3s)-3-(methylamino)cyclobutane-1-carboxylate hydrochloride | C7H14ClNO2 | CID 122164414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-methylcyclobutanamine hydrochloride, a valuable building block for medicinal chemists and drug development professionals. We will delve into its molecular structure, stereochemistry, synthesis, and spectroscopic characterization. Furthermore, this document will explore its critical role in contemporary drug discovery, emphasizing how its unique conformational constraints are leveraged to enhance the pharmacological properties of novel therapeutic agents.

Introduction: The Rising Prominence of Strained Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly turning to conformationally restricted scaffolds. These rigid structures offer a powerful strategy to pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity for its biological target and often improving metabolic stability.[1] The cyclobutane moiety, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable design element in modern drug discovery.[1][2] Its puckered three-dimensional structure provides a unique vectoral arrangement for substituents, allowing for the precise exploration of chemical space.[3]

This compound (C₅H₁₂ClN) is a prime example of such a scaffold. This small, yet structurally rich molecule serves as a versatile precursor for a wide array of more complex drug candidates. Its primary amine handle allows for diverse chemical modifications, while the cyclobutane core, substituted with a methyl group, introduces specific stereochemical and conformational properties that can be exploited to fine-tune a compound's interaction with its target protein. This guide will provide the foundational knowledge necessary for researchers to effectively utilize this promising building block in their drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is the salt form of the free base, 3-methylcyclobutanamine. The hydrochloride salt confers greater stability and aqueous solubility, making it more amenable for handling, formulation, and biological screening.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | |

| Molecular Weight | 121.61 g/mol | |

| CAS Number | 89381-07-7 | |

| Appearance | White to off-white solid | |

| Solubility | More soluble in water than the free base |

Conformational Analysis and Stereoisomerism

The puckered nature of the cyclobutane ring in 3-methylcyclobutanamine results in distinct conformational isomers. The ring is not planar and rapidly interconverts between two equivalent bent conformations at room temperature. The substituents on the ring can occupy either axial or equatorial positions.

The presence of two substituents, the methyl group and the amino group, on the cyclobutane ring gives rise to cis and trans diastereomers. In the cis isomer, the methyl and amino groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers.

The relative orientation of the methyl and amino groups significantly influences the molecule's overall shape and its potential interactions with a biological target. The choice between the cis and trans isomers is a critical design consideration in drug development, as it dictates the spatial relationship between key pharmacophoric elements.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a reductive amination protocol starting from the commercially available 3-methylcyclobutanone. This method is widely used in medicinal chemistry due to its operational simplicity and broad substrate scope.[4][5]

Experimental Protocol: Reductive Amination of 3-Methylcyclobutanone

Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Ammonium acetate (NH₄OAc) or Ammonia in Methanol (7N)

-

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride (STAB)[5]

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (2N in diethyl ether)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in anhydrous methanol (0.5 M) in a round-bottom flask, add ammonium acetate (5.0 eq).[8] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of 1N HCl until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 30 minutes. Basify the solution with 6N NaOH until pH > 12.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-methylcyclobutanamine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. To this solution, add a 2N solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound. The product can be further purified by recrystallization if necessary.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

-NH₃⁺ protons: A broad singlet in the region of 7.5-9.0 ppm.

-

Cyclobutane protons (-CH-): A multiplet in the region of 2.5-3.5 ppm for the proton attached to the carbon bearing the amino group. Other ring protons will appear as multiplets between 1.5-2.5 ppm.

-

Methyl protons (-CH₃): A doublet in the region of 0.9-1.2 ppm, coupled to the adjacent methine proton.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

-

C-NH₃⁺: A signal in the range of 45-55 ppm.

-

Cyclobutane carbons: Signals for the ring carbons will appear in the aliphatic region, typically between 20-45 ppm.

-

Methyl carbon (-CH₃): A signal in the upfield region, around 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the primary amine hydrochloride functional group.[9][10]

-

N-H stretching: A broad band in the region of 2400-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This is often a complex region with multiple overlapping bands.

-

N-H bending: An absorption band around 1500-1600 cm⁻¹.

-

C-H stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.

-

C-N stretching: A weaker absorption in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 3-methylcyclobutanamine, the molecular ion peak [M]⁺ would be observed at m/z 85.

The fragmentation of cyclic amines is often characterized by cleavage of the bonds beta to the nitrogen atom, leading to ring opening.[11][12] Common fragmentation patterns would include the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring-opened intermediate.

Applications in Drug Development

The rigid nature of the cyclobutane ring in 3-methylcyclobutanamine makes it an attractive scaffold for constraining the conformation of bioactive molecules. This pre-organization can lead to enhanced binding affinity and selectivity for the target protein.

Constrained Peptide Mimetics

Cyclobutane-containing amino acids are valuable as building blocks for peptide mimetics. By incorporating these constrained residues into a peptide sequence, it is possible to induce or stabilize specific secondary structures, such as β-turns or β-sheets, which are often involved in protein-protein interactions.[13]

Scaffolds for Small Molecule Inhibitors

The 3-methylcyclobutanamine core provides a three-dimensional framework for the development of small molecule inhibitors. The amine functionality serves as a convenient attachment point for various pharmacophoric groups, while the stereochemistry of the methyl group can be used to probe specific pockets within an enzyme's active site. The use of cyclobutane rings in drug candidates has been shown to improve pharmacokinetic properties and metabolic stability.[1][2]

Several cyclobutane-containing compounds have entered clinical trials, highlighting the growing importance of this scaffold in drug discovery.[2][14] For instance, cyclobutane derivatives have been investigated as inhibitors of various enzymes and as ligands for G-protein coupled receptors.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its unique conformational properties, stemming from the strained cyclobutane ring, offer a powerful tool for the design of potent and selective drug candidates. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties, as outlined in this guide, is essential for researchers aiming to leverage this scaffold in their drug discovery endeavors. The continued exploration of cyclobutane-containing molecules will undoubtedly lead to the development of novel therapeutics for a wide range of diseases.

References

-

Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2329-2342. [Link]

-

ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

-

Al-Karadaghi, S., et al. (2013). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 18(6), 6435-6456. [Link]

-

Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

ChemSrc. (n.d.). 3-Methylcyclobutanone. [Link]

-

PubMed Central. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-one. [Link]

Sources

- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc [chemsrc.com]

- 7. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. GCMS Section 6.15 [people.whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 14. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 3-Methylcyclobutanamine Hydrochloride: Routes, Mechanisms, and Practical Considerations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylcyclobutanamine hydrochloride is a valuable saturated carbocyclic building block in medicinal chemistry, prized for its ability to introduce conformational rigidity and a three-dimensional scaffold into drug candidates.[1][2][3] The synthesis of such substituted cyclobutanes, however, presents unique challenges due to inherent ring strain and complex stereochemistry.[2][4] This guide provides an in-depth analysis of the primary synthetic routes to this compound, with a focus on explaining the causal mechanisms behind experimental choices. We will explore the ubiquitous reductive amination pathway starting from 3-methylcyclobutanone and an alternative route commencing with 3-methylcyclobutanecarboxylic acid. This document is intended for researchers and drug development professionals, offering detailed, field-proven protocols, comparative data, and critical insights into process optimization and quality control.

Introduction: The Strategic Value of the 3-Methylcyclobutyl Moiety

The cyclobutane ring is a "bioisostere" for various common chemical groups, offering a unique spatial arrangement of substituents that can significantly impact a molecule's pharmacological properties.[1] Its strained four-membered ring structure provides a degree of conformational constraint that is highly sought after in modern drug design. The addition of a methyl group, as in 3-methylcyclobutanamine, introduces a specific stereochemical vector and further explores the chemical space available for structure-activity relationship (SAR) studies.

As a hydrochloride salt, the amine is stabilized, rendered more water-soluble, and is easier to handle and store compared to its volatile free base form, making it an ideal intermediate for further synthetic elaboration.[3] The primary synthetic challenge lies in the efficient and stereocontrolled construction of the substituted cyclobutane core and the subsequent installation of the amine functionality.[2][4]

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from two principal starting materials: a ketone or a carboxylic acid. The choice of route often depends on the availability and cost of the starting material, desired stereochemical outcome, and scalability requirements.

The diagram below illustrates the main retrosynthetic disconnections for the target molecule, highlighting the two routes that will be discussed in detail.

Caption: Core retrosynthetic pathways to 3-methylcyclobutanamine.

Route 1: Reductive Amination of 3-Methylcyclobutanone

This is arguably the most direct and widely employed method for the synthesis of 3-methylcyclobutanamine. Reductive amination is a robust reaction that converts a carbonyl group into an amine via an intermediate imine in a single pot.[5][6]

Principle and Mechanistic Rationale

The reaction proceeds in two main stages:

-

Imine Formation: The ketone (3-methylcyclobutanone) reacts with an amine source (typically ammonia or an equivalent) under weakly acidic conditions to form a hemiaminal, which then dehydrates to form an imine (or iminium ion).

-

Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the imine to form the final amine product.[5]

The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting ketone but potent enough to reduce the intermediate imine.[6] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are classic choices for this reason.[5][6] Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a highly effective, "green" alternative.[5][7]

Caption: Workflow for the Reductive Amination pathway.

Sourcing the Precursor: 3-Methylcyclobutanone

3-Methylcyclobutanone (CAS 1192-08-1) is a commercially available starting material.[8][9] For laboratory-scale synthesis where commercial sourcing is not feasible, it can be prepared through various methods, often involving cycloaddition reactions or ring expansions, though these are multi-step processes.[4]

Detailed Experimental Protocol

This protocol describes a representative procedure using sodium cyanoborohydride.

Objective: To synthesize 3-methylcyclobutanamine from 3-methylcyclobutanone.

Reagents:

-

3-Methylcyclobutanone

-

Ammonium acetate (or another source of ammonia and weak acid)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-methylcyclobutanone (1.0 eq) and methanol (5-10 mL per gram of ketone).

-

Ammonia Source: Add ammonium acetate (approx. 5-10 eq) to the solution. The excess drives the imine formation equilibrium. Stir the mixture at room temperature for 30 minutes.

-

Reduction: In a separate flask, dissolve sodium cyanoborohydride (approx. 1.5-2.0 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 20-30 minutes. Caution: NaBH₃CN is toxic and can release HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting ketone.

-

Work-up (Quenching): Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to destroy any remaining hydride reagent. Stir for 1 hour.

-

Work-up (Basification): Make the solution strongly basic (pH > 12) by the addition of 3M NaOH solution at 0 °C. This converts the amine hydrochloride salt to the free base.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The free base is volatile. Avoid excessive heating.

-

Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether or DCM. Add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Isolation: Collect the resulting white solid (this compound) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Data and Considerations

| Parameter | Method A: NaBH₃CN | Method B: Catalytic Hydrogenation |

| Reducing Agent | Sodium Cyanoborohydride | H₂ gas |

| Catalyst | None (stoichiometric) | Pd/C, PtO₂, or Raney Ni |

| Pressure | Atmospheric | 1-50 atm |

| Solvent | Methanol | Methanol, Ethanol |

| Amine Source | NH₄OAc, NH₃ in MeOH | NH₃ in MeOH |

| Safety | Toxic cyanide byproduct | Flammable H₂ gas, pyrophoric catalysts |

| Work-up | Aqueous quench/extraction | Filtration of catalyst |

| Typical Yield | 60-80% | 70-90% |

| Stereoselectivity | Typically yields a mixture of cis and trans isomers | Can be influenced by catalyst choice |

Stereochemical Note: This reaction will typically produce a mixture of cis and trans isomers of 3-methylcyclobutanamine. The ratio can be dependent on the specific reducing agent and conditions used. Separation of these isomers can often be achieved by fractional crystallization of the hydrochloride salt or by chromatography of the free base or a protected derivative (e.g., the benzamide).[2]

Route 2: From 3-Methylcyclobutanecarboxylic Acid

An alternative approach begins with 3-methylcyclobutanecarboxylic acid. This route leverages classic name reactions that convert carboxylic acids into primary amines. The Schmidt reaction, which uses hydrazoic acid (HN₃), is a powerful method for this transformation.[10]

Principle and Mechanistic Rationale

The Schmidt reaction involves the reaction of a carboxylic acid with hydrazoic acid (often generated in situ from sodium azide and a strong acid like sulfuric acid) to yield a primary amine, with the loss of carbon dioxide and nitrogen gas. The key step is a rearrangement analogous to the Curtius rearrangement, where an acyl azide intermediate rearranges to an isocyanate, which is then hydrolyzed to the amine.[10]

Caption: Workflow for the Schmidt Reaction pathway.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of cyclobutylamine and must be performed with extreme caution.[10]

Objective: To synthesize this compound from 3-methylcyclobutanecarboxylic acid.

Reagents:

-

3-Methylcyclobutanecarboxylic acid

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform (CHCl₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

Procedure:

-

Extreme Caution: This procedure involves sodium azide and concentrated sulfuric acid, which react to form highly toxic and explosive hydrazoic acid (HN₃). It must be performed by trained personnel in a chemical fume hood behind a blast shield.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine chloroform, 3-methylcyclobutanecarboxylic acid (1.0 eq), and concentrated sulfuric acid.

-

Azide Addition: Heat the mixture to 45-50 °C. Add sodium azide (approx. 2.0 eq) portion-wise over 1.5-2 hours, maintaining the temperature below 55 °C. Vigorous gas evolution (N₂) will be observed.

-

Reaction Completion: After the addition is complete, continue heating at 50 °C for another 1.5 hours until gas evolution ceases.

-

Work-up (Quenching): Cool the flask in an ice bath and very slowly add crushed ice to quench the reaction.

-

Work-up (Basification): Slowly add a cold solution of concentrated NaOH until the mixture is strongly basic (pH > 12).

-

Isolation (Distillation): Set up the apparatus for steam distillation. Distill the amine into a receiving flask containing dilute HCl to capture it as the non-volatile hydrochloride salt.

-

Final Isolation: Concentrate the acidic distillate under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization.

Characterization and Quality Control

Confirmation of the final product's identity and purity is critical. The following techniques are standard:

-

¹H and ¹³C NMR: Provides definitive structural information, including the relative stereochemistry (cis vs. trans) based on coupling constants and chemical shifts.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.

-

Melting Point: A sharp melting point is an indicator of high purity for the crystalline hydrochloride salt.

-

Elemental Analysis: Confirms the elemental composition (C, H, N, Cl) of the hydrochloride salt.

Conclusion

The synthesis of this compound is most practically achieved via the reductive amination of 3-methylcyclobutanone . This route offers high yields, operational simplicity, and avoids the use of highly hazardous reagents like sodium azide. While catalytic hydrogenation is preferable for scalability and green chemistry considerations, chemical reducing agents like NaBH₃CN are convenient for lab-scale synthesis. The Schmidt reaction provides a viable, albeit more hazardous, alternative if 3-methylcyclobutanecarboxylic acid is a more accessible starting material. For any application in drug development, careful control and analysis of the cis/trans isomeric ratio of the final product is paramount.

References

-

ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. [Diagram]. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of cyclobutanamines through reduction instead of final hydrolysis. Available at: [Link]

-

ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]

-

Chemsrc. (2025). 3-Methylcyclobutanone | CAS#:1192-08-1. Available at: [Link]

-

Pellacani, L., & Tardella, P. A. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 781-813. Available at: [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-amine. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Available at: [Link]

-

Organic Syntheses. (n.d.). Cyclobutylamine. Available at: [Link]

-

Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. Journal of the American Chemical Society, 71(12), 3925-3929. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxy-3-methylcyclobutanecarbonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 3-Methylcyclobutan-1-one. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone.

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

PubMed. (2009). Green method for the synthesis of highly substituted cyclohexa-1,3-diene.... Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Catalysts, 13(5), 889. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 3. CAS 89381-07-7: this compound (1:1) [cymitquimica.com]

- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. 3-Methylcyclobutanone | CAS#:1192-08-1 | Chemsrc [chemsrc.com]

- 9. 3-Methylcyclobutan-1-one | C5H8O | CID 12599352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

In-depth Spectroscopic Analysis of 3-Methylcyclobutanamine Hydrochloride: A Technical Guide for Researchers

An authoritative guide for scientists and drug development professionals on the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characterization of 3-Methylcyclobutanamine hydrochloride. This document provides a comprehensive analysis of its structural features through meticulous spectral interpretation.

Introduction

This compound is a substituted cyclobutane derivative of significant interest in medicinal chemistry and drug discovery.[1][2] Its rigid, four-membered ring structure provides a unique scaffold for the synthesis of novel therapeutic agents. As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a versatile building block in pharmaceutical development.[1][2] A thorough understanding of its three-dimensional structure and functional group arrangement is paramount for its effective utilization. This technical guide presents a detailed analysis of the spectral data of this compound, offering insights into its molecular architecture through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly accessible, complete spectral datasets for this specific compound are limited, this guide will leverage established principles of spectroscopy and data from related structures to provide a robust predictive analysis.

Molecular Structure and Isomerism

This compound (C₅H₁₂ClN) possesses a cyclobutane ring substituted with a methyl group and an aminium group.[1] The presence of two substituents on the cyclobutane ring gives rise to cis and trans stereoisomers, which can exhibit distinct physical, chemical, and biological properties. The interpretation of spectral data is crucial for the unambiguous identification of the specific isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to provide key information about the number of unique proton environments, their chemical shifts, and their coupling interactions, which are highly dependent on the cis/trans stereochemistry.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |

| -CH(NH₃⁺)- | 3.0 - 3.5 | Multiplet | The proton attached to the carbon bearing the aminium group is expected to be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom. Its multiplicity will be complex due to coupling with adjacent methylene protons. |

| -CH(CH₃)- | 1.8 - 2.5 | Multiplet | This methine proton will be coupled to the adjacent methylene protons and the methyl protons, resulting in a complex multiplet. |

| Ring -CH₂- | 1.5 - 2.2 | Multiplets | The methylene protons on the cyclobutane ring are diastereotopic and will exhibit complex splitting patterns due to both geminal and vicinal coupling. The relative orientation of the substituents will influence their chemical shifts. |

| -CH₃ | 0.9 - 1.2 | Doublet | The methyl protons will be coupled to the adjacent methine proton, resulting in a doublet. |

| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet | The protons on the nitrogen atom are acidic and undergo rapid exchange, typically resulting in a broad singlet that is often solvent-dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can influence the chemical shifts, particularly for the labile NH₃⁺ protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Causality in Experimental Choices:

-

Choice of Solvent: Deuterated water (D₂O) is a good choice due to the salt nature of the compound. However, the -NH₃⁺ protons will exchange with deuterium, causing their signal to disappear. To observe these protons, a non-exchangeable solvent like DMSO-d₆ is preferred.

-

Field Strength: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving the complex multiplets expected for the cyclobutane ring protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| -C H(NH₃⁺)- | 45 - 55 | The carbon attached to the electron-withdrawing aminium group will be deshielded. |

| -C H(CH₃)- | 30 - 40 | The methine carbon will be in the aliphatic region. |

| Ring -C H₂- | 25 - 35 | The methylene carbons of the cyclobutane ring. Depending on the symmetry of the isomer, these may be equivalent or non-equivalent. |

| -C H₃ | 15 - 25 | The methyl carbon will appear in the upfield aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-60 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Aminium) | 2800 - 3200 (broad) | N-H stretch |

| C-H (Aliphatic) | 2850 - 3000 | C-H stretch |

| N-H (Aminium) | 1500 - 1600 | N-H bend |

| C-H (Aliphatic) | 1400 - 1470 | C-H bend |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the absorption bands.

Causality in Experimental Choices:

-

KBr Pellet vs. ATR: The KBr pellet method is a traditional technique that provides high-quality spectra. ATR is a more modern and convenient method that requires minimal sample preparation and is less susceptible to issues with sample thickness.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification. For this compound, electrospray ionization (ESI) would be a suitable technique. The observed mass will correspond to the free base (3-Methylcyclobutanamine).

Expected Mass and Fragmentation:

-

Molecular Ion (M⁺): The mass corresponding to the free base, C₅H₁₁N, is approximately 85.15 m/z.

-

Major Fragments: Fragmentation of the cyclobutane ring is expected. Common fragmentation pathways for cyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring opening followed by further fragmentation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Visualization of Key Spectroscopic Principles

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a detailed and validated understanding of its molecular structure. The interpretation of the data from these orthogonal techniques allows for the unambiguous confirmation of the compound's identity and stereochemistry, which is essential for its application in research and drug development. The protocols and predictive data presented in this guide serve as a valuable resource for scientists working with this important chemical entity.

References

Sources

An In-Depth Technical Guide to 3-Methylcyclobutanamine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Rising Prominence of Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate design of molecular architecture plays a pivotal role in achieving therapeutic success. Small, conformationally restricted scaffolds have emerged as powerful tools for medicinal chemists, offering a means to fine-tune the spatial arrangement of pharmacophoric elements and thereby enhance binding affinity, selectivity, and metabolic stability. Among these, the cyclobutane motif, and specifically its substituted derivatives, has garnered significant attention. This guide provides an in-depth technical exploration of 3-methylcyclobutanamine hydrochloride, a versatile building block that embodies the principles of constrained design and holds considerable promise for the development of novel therapeutics. We will delve into its synthesis, rigorous characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Attributes

This compound (CAS Number: 89381-07-7) is the hydrochloride salt of 3-methylcyclobutanamine.[1] The presence of the hydrochloride salt significantly enhances its aqueous solubility and stability, making it a more convenient form for handling and for use in various synthetic and biological applications compared to its free base.[1]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | [1] |

| Molecular Weight | 121.61 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |

The core structure features a four-membered cyclobutane ring, which imparts a degree of conformational rigidity. The methyl group at the 3-position introduces a specific steric and electronic perturbation, which can be strategically exploited in drug design to probe binding pockets and modulate physicochemical properties. The primary amine functionality serves as a key synthetic handle for the introduction of diverse substituents and for the formation of various functional groups, such as amides and ureas, which are prevalent in bioactive molecules.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular route will often depend on the availability of starting materials, desired stereochemistry (cis/trans), and scalability. Here, we will explore two of the most logical and field-proven synthetic strategies: the Curtius rearrangement of 3-methylcyclobutanecarboxylic acid and the reductive amination of 3-methylcyclobutanone.

Synthesis via Curtius Rearrangement: A Classic Approach to Amines

The Curtius rearrangement is a robust and widely utilized method for the conversion of carboxylic acids to primary amines with the loss of one carbon atom.[3] This reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate, followed by hydrolysis to the desired amine.[3] The key advantage of this method is its tolerance for a wide range of functional groups and the stereospecific migration of the alkyl group.[4]

Conceptual Workflow:

Caption: Curtius Rearrangement Workflow for 3-Methylcyclobutanamine Synthesis.

Experimental Protocol (Exemplary):

A robust and commonly employed method for the one-pot Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA).[4]

-

Acyl Azide Formation and Rearrangement: To a solution of 3-methylcyclobutanecarboxylic acid (1.0 eq) in an inert solvent such as toluene or tert-butanol, triethylamine (1.1 eq) is added, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature. The reaction mixture is then heated to reflux (typically 80-110 °C) until the evolution of nitrogen gas ceases. The choice of solvent is critical; using tert-butanol allows for the in-situ trapping of the isocyanate intermediate as its Boc-protected derivative, which can be a strategic advantage for subsequent synthetic steps.

-

Hydrolysis and Salt Formation: If the reaction is performed in a non-nucleophilic solvent like toluene, the resulting isocyanate is carefully hydrolyzed by the addition of aqueous hydrochloric acid. This step should be performed with caution as the hydrolysis can be exothermic. The acidic workup simultaneously hydrolyzes the isocyanate to the primary amine and forms the hydrochloride salt.

-

Isolation and Purification: The aqueous layer is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities. The aqueous layer is then concentrated under reduced pressure to yield the crude this compound. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, can be employed for further purification.

Synthesis via Reductive Amination: A Convergent and Efficient Route

Reductive amination is a powerful and highly versatile method for the synthesis of amines from carbonyl compounds.[5] This one-pot reaction involves the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by in-situ reduction to the corresponding amine.[5] For the synthesis of a primary amine like 3-methylcyclobutanamine, ammonia is used as the nitrogen source.

Conceptual Workflow:

Caption: Reductive Amination Workflow for 3-Methylcyclobutanamine Synthesis.

Experimental Protocol (Exemplary):

-

Imine Formation and Reduction: To a solution of 3-methylcyclobutanone (1.0 eq) in a suitable solvent such as methanol or ethanol, a source of ammonia, for example, ammonium acetate or a solution of ammonia in methanol, is added in excess. A reducing agent is then introduced. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice as it is selective for the reduction of the imine in the presence of the starting ketone.[5] The reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as GC-MS or TLC. The use of a mild acid catalyst, such as acetic acid, can accelerate the formation of the imine intermediate.[6]

-

Workup and Salt Formation: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be acidic with the addition of hydrochloric acid. This step protonates the amine, making it water-soluble, and facilitates the removal of unreacted starting material and non-basic byproducts by extraction with an organic solvent.

-

Isolation and Purification: The aqueous layer is then basified to deprotonate the amine, which is subsequently extracted into an organic solvent like dichloromethane or ethyl acetate. The combined organic extracts are dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The resulting free amine is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. The solid is then collected by filtration and dried.

Rigorous Analytical Characterization

Unambiguous characterization of this compound is paramount for its use in research and development. A combination of spectroscopic techniques is employed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of cis-3-methylcyclobutanamine hydrochloride is expected to show distinct signals for the methyl protons, the methine proton attached to the nitrogen, the methine proton at the 3-position, and the methylene protons of the cyclobutane ring. The coupling patterns and chemical shifts of these protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the methyl carbon, the two methine carbons, and the two methylene carbons of the cyclobutane ring.

| Isomer | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| cis-3-Methylcyclobutanamine HCl | ¹H | (Predicted) | Doublet | -CH₃ |

| (Predicted) | Multiplet | -CH -NH₃⁺ | ||

| (Predicted) | Multiplet | -CH -CH₃ | ||

| (Predicted) | Multiplets | -CH ₂- | ||

| ¹³C | (Predicted) | Quartet | -C H₃ | |

| (Predicted) | Doublet | -C H-NH₃⁺ | ||

| (Predicted) | Doublet | -C H-CH₃ | ||

| (Predicted) | Triplets | -C H₂- |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and other experimental conditions. A commercially available spectrum for cis-3-Methylcyclobutanamine hydrochloride can be found, which can serve as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The expected molecular ion peak would correspond to the free base [M+H]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the ammonium salt, C-H stretching of the alkyl groups, and N-H bending vibrations.

Applications in Drug Discovery: A Focus on Janus Kinase (JAK) Inhibitors

The unique structural features of 3-methylcyclobutanamine make it an attractive building block in the design of novel therapeutic agents. Its constrained nature can help to pre-organize a molecule into a bioactive conformation, potentially leading to improved potency and selectivity.

A significant application of the 3-methylcyclobutane moiety is in the development of Janus kinase (JAK) inhibitors .[7] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways. Dysregulation of JAK signaling is implicated in a variety of diseases, including inflammatory and autoimmune disorders, myeloproliferative neoplasms, and cancer.[7][8]

A key patent (WO2011103423A1) discloses a series of cyclobutane and methylcyclobutane derivatives as potent JAK inhibitors.[7] One of the exemplified compounds is 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(3-methylcyclobutyl)propanenitrile .[7] This molecule incorporates the 3-methylcyclobutyl group at a critical position, where it likely interacts with a specific pocket of the JAK enzyme, contributing to its inhibitory activity.

Caption: Role of 3-Methylcyclobutanamine as a building block for a JAK inhibitor.

The use of the 3-methylcyclobutane scaffold in this context highlights the strategic value of this building block. The conformational constraint imposed by the cyclobutane ring, coupled with the specific stereochemical orientation of the methyl group, can lead to a more favorable entropic contribution to binding and can enhance selectivity for the target enzyme over other kinases.

Safety and Handling